molecular formula C14H19ClO3 B12303745 Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate

Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate

Cat. No.: B12303745
M. Wt: 270.75 g/mol
InChI Key: BOTIXPYWIUTHLU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate is an organic compound with the molecular formula C14H19ClO3 It is a derivative of butanoic acid and features a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate typically involves the esterification of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid.

    Reduction: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanol.

    Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The chlorine and methyl substituents can modulate the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-chlorophenoxy)butanoate: Lacks the methyl groups, which can influence its chemical and biological properties.

    Ethyl 4-(4-methylphenoxy)butanoate:

    Ethyl 4-(4-bromophenoxy)butanoate: Substitutes chlorine with bromine, which can alter its chemical behavior and interactions.

The unique combination of chlorine and methyl substituents in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate

InChI

InChI=1S/C14H19ClO3/c1-4-17-13(16)6-5-7-18-12-8-10(2)14(15)11(3)9-12/h8-9H,4-7H2,1-3H3

InChI Key

BOTIXPYWIUTHLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C(=C1)C)Cl)C

Origin of Product

United States

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